molecular formula C9H12N2O2 B8505596 Ethyl 6-amino-2-methylnicotinate

Ethyl 6-amino-2-methylnicotinate

Cat. No.: B8505596
M. Wt: 180.20 g/mol
InChI Key: IIZGJTIEKRWIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-2-methylnicotinate is a substituted nicotinic acid derivative featuring an amino group at the 6-position and a methyl group at the 2-position of the pyridine ring, with an ethyl ester at the 3-position.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 6-amino-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

IIZGJTIEKRWIIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 6-amino-2-methylnicotinate with structurally analogous compounds, focusing on substituent effects, physical properties, and synthesis yields.

Structural Isomers and Positional Analogs

  • Ethyl 2-Amino-6-Methylnicotinate (CAS 70959-85-2) Structure: Amino at 2-position, methyl at 6-position. Key Differences: Positional isomerism significantly alters electronic properties. Synthesis: Prepared via Bohlmann–Rahtz cyclization with 54% yield, mp 141°C . Similarity Score: 0.97 (indicating high structural overlap but distinct reactivity) .
  • Mthis compound (CID 55252884) Structure: Methyl ester instead of ethyl. Key Differences: Shorter alkyl chain reduces lipophilicity (logP likely lower than ethyl variant). Predicted collision cross-section (CCS) for [M+H]+ is 133.8 Ų, suggesting compact geometry . Applications: Methyl esters are often used in mass spectrometry studies due to lower molecular weight.

Substituted Nicotinates with Additional Functional Groups

  • Ethyl 2-Amino-4-Ethyl-6-Methylnicotinate (12c) Structure: Ethyl substituent at 4-position. Physical Properties: mp 141°C, molecular formula C₁₁H₁₇N₂O₂.
  • Ethyl 2-Chloro-6-Methoxynicotinate (CAS 1233520-12-1)

    • Structure : Chloro at 2-position, methoxy at 6-position.
    • Key Differences : Electron-withdrawing chloro and electron-donating methoxy groups create electronic contrast, altering ring reactivity. Such derivatives are often used in cross-coupling reactions .
  • Ethyl 6-[(4-Chlorobenzyl)amino]-5-Cyano-2-Phenylnicotinate (477866-12-9) Structure: Cyano and aryl substituents enhance π-π stacking and dipole interactions. Applications: Such polyfunctional derivatives are explored as kinase inhibitors or antimicrobial agents .

Research Findings and Implications

  • Synthetic Accessibility: Ethyl 2-amino-6-methylnicotinate derivatives are synthesized in moderate yields (~54%) via microwave-assisted methods, suggesting efficient scalability for the target compound .
  • Substituent Effects: Positional Isomerism: Amino group placement (2 vs. 6) impacts hydrogen-bonding networks and melting points. Ester Groups: Ethyl esters improve lipophilicity over methyl, critical for drug penetration .
  • Functionalization Potential: The amino group in this compound can undergo acylation or alkylation, enabling diversification into bioactive molecules, as seen in analogs like ethyl 6-[(4-chlorobenzyl)amino] derivatives .

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